N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of cyano, fluorophenyl, methyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl cyanide with methyl 2-nitroaniline in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and gene expression regulation, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide
- N-[cyano(2-bromophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide
- N-[cyano(2-iodophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high specificity and efficiency.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(N-methyl-2-nitroanilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-21(15-8-4-5-9-16(15)22(24)25)11-17(23)20-14(10-19)12-6-2-3-7-13(12)18/h2-9,14H,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLYJRWPMPQZAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC(C#N)C1=CC=CC=C1F)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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